Product packaging for D-(-)-Norgestrel-d7(Cat. No.:)

D-(-)-Norgestrel-d7

Cat. No.: B1159630
M. Wt: 319.49
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotope Labeling in Quantitative Bioanalysis and Chemical Research

Stable isotope labeled (SIL) compounds are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.com This subtle alteration in mass does not change the compound's chemical properties but provides a unique signature that can be detected by mass spectrometry (MS). moravek.com This characteristic is the foundation of their immense value in quantitative bioanalysis and chemical research.

In quantitative bioanalysis, which involves measuring the concentration of a substance in a biological matrix like blood or urine, SIL compounds are considered the gold standard for internal standards. diagnosticsworldnews.com By adding a known quantity of a SIL version of the analyte (the substance being measured) to a sample, researchers can correct for variations that may occur during sample preparation, extraction, and analysis. clearsynth.comaptochem.com This is crucial for obtaining accurate and reproducible results, especially when dealing with complex biological samples where matrix effects can interfere with the measurement. clearsynth.com

The applications of stable isotope labeling are extensive and diverse:

Drug Metabolism and Pharmacokinetics (DMPK): SIL compounds are indispensable for studying how the body absorbs, distributes, metabolizes, and excretes drugs. symeres.commoravek.com By using labeled drugs, scientists can trace their metabolic pathways and identify metabolites with high specificity. symeres.comacs.orgacs.org

Metabolomics: In the large-scale study of small molecules (metabolites), stable isotope labeling helps in the accurate tracking and quantification of metabolites within intricate biological systems. moravek.comnih.gov This can provide insights into the metabolic basis of diseases and the efficacy of drugs. moravek.com

Proteomics: The study of proteins is another area that benefits from stable isotope labeling. moravek.com Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the precise quantification of changes in protein abundance between different cell states. nih.govresearchgate.net

Environmental Research: Scientists use SIL compounds to trace the movement and impact of pollutants in ecosystems, aiding in the development of effective pollution control strategies. moravek.com

Mechanistic and Kinetic Studies: The kinetic isotope effect, a change in reaction rate upon isotopic substitution, can be exploited using deuterium-labeled compounds to elucidate reaction mechanisms. symeres.com

Overview of Deuterated Internal Standards in Mass Spectrometry-Based Analytical Techniques

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific analytical technique used for quantitative analysis. texilajournal.comnih.gov The use of an internal standard is essential for robust and high-throughput bioanalytical methods. aptochem.com An ideal internal standard should behave identically to the analyte during sample processing and analysis but be distinguishable by the detector. aptochem.com

Deuterated compounds, where hydrogen atoms are replaced by deuterium, are frequently the preferred choice for internal standards in MS-based methods. clearsynth.comaptochem.com This preference stems from several key advantages:

Co-elution: Deuterated standards have nearly identical physicochemical properties to their non-labeled counterparts. chromforum.org This means they co-elute during liquid chromatography, experiencing the same matrix effects and ionization suppression or enhancement in the mass spectrometer's ion source. texilajournal.comchromforum.org

Mass Differentiation: Despite their similar chemical behavior, the mass difference between the deuterated standard and the analyte allows the mass spectrometer to differentiate between them easily. clearsynth.com This is crucial for accurate quantification. clearsynth.com

Improved Precision and Accuracy: By compensating for variations in extraction recovery, injection volume, and ionization efficiency, deuterated internal standards significantly improve the precision and accuracy of quantitative methods. clearsynth.comtexilajournal.com

Method Robustness: The use of deuterated standards contributes to more robust and reliable analytical methods, reducing the rate of sample rejection and increasing throughput. aptochem.com

While deuterated standards are widely used, it is important to note that the substitution of hydrogen with deuterium can sometimes lead to a slight shift in chromatographic retention time, known as the deuterium isotope effect. chromforum.orgnih.gov However, for most applications, this effect is minimal and does not compromise the quantitative accuracy. nih.gov

Role of D-(-)-Norgestrel-d7 as a Benchmark Deuterated Internal Standard in Steroid Analysis

The analysis of steroids in biological fluids is critical for diagnosing hormonal disorders, monitoring therapeutic drugs, and in anti-doping tests. nih.gov Immunoassays, while common, can suffer from a lack of specificity due to cross-reactivity with structurally similar steroids. nih.gov LC-MS/MS methods have become the preferred technique for steroid analysis due to their superior specificity, sensitivity, and ability to measure multiple steroids simultaneously. nih.govnih.gov

In this context, a reliable internal standard is essential. This compound, a deuterated form of D-(-)-Norgestrel (also known as Levonorgestrel), serves as an exemplary internal standard for the quantification of its non-labeled counterpart and other structurally related synthetic steroids. scbt.comnih.gov D-(-)-Norgestrel is a synthetic progestin used in oral contraceptives. fda.gov

The use of a deuterated internal standard like this compound is crucial for overcoming the challenges associated with analyzing low concentrations of steroids in complex biological matrices such as serum and plasma. nih.gov Research studies have demonstrated the successful application of deuterated levonorgestrel (B1675169) in LC-MS/MS methods to determine the pharmacokinetics of the drug. For instance, in a study to estimate the systemic exposure to levonorgestrel from an oral contraceptive, deuterated (d7) levonorgestrel was used as the internal standard, spiked into all calibration standards and samples before extraction. nih.gov This in-house developed method using ultra-performance liquid chromatography-tandem mass spectrometry showed excellent linearity and a low limit of quantification of 0.05 ng/mL. nih.gov

The table below summarizes key details from a study utilizing a deuterated levonorgestrel internal standard for quantitative analysis.

ParameterDetailsReference
Analyte Levonorgestrel nih.gov
Internal Standard Deuterated (d7) levonorgestrel nih.gov
Analytical Technique Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) nih.gov
Biological Matrix Human Serum nih.gov
Linear Range 0.05 - 100 ng/mL nih.gov
Lower Limit of Quantification (LLOQ) 0.05 ng/mL nih.gov
Intra-assay Coefficient of Variation 3% nih.gov
Inter-assay Coefficient of Variation 6% nih.gov

The choice of the internal standard is a critical factor that can significantly affect the results of LC-MS/MS assays for steroids. researchgate.net The use of a stable isotope-labeled standard like this compound, which closely mimics the analyte's behavior, is a cornerstone of developing accurate and reliable methods for steroid profiling, thereby enhancing diagnostic and research capabilities. nih.govresearchgate.net

Properties

Molecular Formula

C₂₁H₂₁D₇O₂

Molecular Weight

319.49

Synonyms

17-Ethynyl-18-methyl-19-nortestosterone-d7;  (17α)-13-Ethyl-17-hydroxy_x000B_-18,19-dinorpregn-4-en-20-yn-3-one-d7;  Levonorgestrel-d7;  D-Norgestrel-d7;  _x000B_Dexnorgestrel-d7;  Levonelle-d7;  Levonova-d7;  Microlut-d7;  Microval-d7;  Norgeston-d7; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Deuterated Steroids

Strategies for Site-Selective Deuteration in Steroid Synthesis

The synthesis of deuterated steroids requires precise methods to introduce deuterium (B1214612) atoms at specific positions within the complex steroid framework. This site-selectivity is crucial for their intended application, such as probing metabolic pathways or creating stable internal standards for analytical quantification. nih.gov A variety of synthetic strategies have been developed to achieve this.

One common approach is catalytic H/D exchange , where a catalyst facilitates the exchange of hydrogen atoms for deuterium from a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). nih.gov For instance, nanostructured iron catalysts have been shown to effectively deuterate (hetero)arenes using D₂O under hydrogen pressure, a method that is scalable for industrial production. nih.gov Similarly, palladium on carbon (Pd/C) in the presence of aluminum and D₂O can be used for selective H-D exchange reactions under microwave-assisted conditions. nih.gov Homogeneous catalytic hydrogenation using catalysts like tris(triphenylphosphine)rhodium(I) chloride also allows for the selective reduction of double bonds with deuterium. clearsynth.comnih.gov

Another key strategy involves the use of deuterated reagents in stereospecific reactions. Metal deuterides, such as lithium aluminum deuteride (B1239839) (LiAlD₄) and sodium borodeuteride (NaBD₄), are powerful reducing agents that can introduce deuterium atoms while reducing functional groups like ketones and aldehydes. researchgate.netnih.gov For example, the synthesis of [6,7,7-²H₃] sterols can be achieved by a base-catalyzed exchange with deuterium oxide to introduce two deuterium atoms at the C-7 position, followed by reduction of a 6-oxo group with sodium borodeuteride to add a third deuterium at C-6. medchemexpress.com

Acid- or base-catalyzed enolization is a classic method for introducing deuterium at positions alpha to a carbonyl group. In the presence of a deuterated acid or base and a deuterium source (e.g., D₂O, CH₃OD), the enolizable protons are exchanged for deuterium. This technique has been used for the regioselective labeling of estrone (B1671321) and its metabolites. biosynth.com

More recent advancements include photoredox catalysis , which can mediate hydrogen isotope exchange. This method can selectively install deuterium at α-amino sp³ C–H bonds using isotopically labeled water as the deuterium source, offering a single-step labeling process. beilstein-journals.org

Table 1: Comparison of Site-Selective Deuteration Methods in Steroid Synthesis

Method Deuterium Source Catalyst/Reagent Typical Sites of Deuteration Advantages Limitations
Catalytic H/D ExchangeD₂O, D₂ gasPd/C, PtO₂, Fe, Rhodium complexesAromatic rings, positions adjacent to functional groupsHigh efficiency, potential for high isotopic incorporationCan require harsh conditions, risk of scrambling
Reduction with Deuterated Reagents-NaBD₄, LiAlD₄Carbonyl groups (C=O to CD-OH)High stereoselectivity and regioselectivityStoichiometric use of expensive reagents
Acid/Base-Catalyzed ExchangeD₂O, deuterated solvents (e.g., CH₃OD)NaOD, DCl, deuterated trifluoroacetic acidAlpha-positions to carbonyls, enolizable positionsSimple procedure, readily available reagentsLimited to enolizable positions, potential for side reactions
Photoredox CatalysisD₂O, T₂OPhotoredox catalyst (e.g., 4CzIPN), thiol co-catalystα-amino sp³ C–H bondsMild conditions, high selectivity for specific C-H bondsSubstrate scope may be limited

Challenges and Advances in the Preparation of D-(-)-Norgestrel-d7 and Analogues

D-(-)-Norgestrel, also known as Levonorgestrel (B1675169), is the biologically active enantiomer in the racemic mixture Norgestrel (B7790687). nih.govwikipedia.org The synthesis of its deuterated analogue, this compound, presents several challenges inherent to multi-step organic synthesis and isotopic labeling. The chemical name for this compound is (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-d7. clearsynth.com

Challenges:

Site-Selectivity: Introducing precisely seven deuterium atoms at specific, non-labile positions is a significant hurdle. The locations of the deuterium atoms are critical for its function as an internal standard, ensuring that they are not lost during sample preparation or chromatographic separation. The synthesis must be designed to avoid isotopic scrambling, where deuterium atoms migrate to unintended positions.

Multi-step Synthesis: The synthesis of the complex steroid core of norgestrel involves numerous steps. google.com Integrating deuteration into this sequence requires careful planning to ensure that the deuterium labels are introduced at an appropriate stage and are retained through subsequent reaction conditions. For example, a published synthesis of norgestrel starts from 13-ethyl-3-methoxygona-2,5(10)-diene-17β-ol, which undergoes reactions to form the final structure. google.com Adapting such a synthesis for deuteration would require sourcing or preparing a deuterated starting material or finding a suitable intermediate for a labeling step.

Stereochemistry: Norgestrel has multiple stereocenters, and the synthesis must preserve the specific stereochemistry of the active D-(-) enantiomer. wikipedia.org The reaction conditions for deuteration must not lead to epimerization at these chiral centers.

Purification: Separating the desired this compound from partially deuterated isotopologues (d1-d6) and the unlabeled compound is a significant purification challenge. This often requires advanced chromatographic techniques to achieve the high isotopic purity required for analytical standards.

Advances:

Despite these challenges, the commercial availability of this compound and related analogues like Levonorgestrel-d8 indicates that successful and robust synthetic routes have been developed. clearsynth.commedchemexpress.com These advances are likely built upon the broader progress in deuteration chemistry.

Development of Specialized Reagents and Catalysts: The availability of highly effective and selective catalysts for H/D exchange and deuterated reagents has been crucial. nih.govnih.gov These allow for the introduction of deuterium under milder conditions, reducing the risk of side reactions and isotopic scrambling.

Improved Analytical Techniques: Advances in analytical methods, particularly high-resolution mass spectrometry and NMR spectroscopy, are essential for characterizing the deuterated products. unisyscat.de These techniques allow for the precise determination of the location and extent of deuterium incorporation, which is critical for quality control.

Contract Research Organizations (CROs): The rise of specialized companies focusing on custom synthesis and stable isotope labeling has made complex molecules like this compound more accessible to the wider research community. clearsynth.com

While the specific, proprietary synthesis pathways for commercially available this compound are not typically published in detail, they would involve a combination of the general strategies outlined in the previous section, tailored to the specific structure of the norgestrel molecule.

Isotopic Purity and Its Impact on Analytical Performance of Deuterated Standards

The utility of a deuterated compound like this compound as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), is critically dependent on its isotopic purity . Isotopic purity refers to the percentage of the compound that contains the specified number of deuterium atoms (in this case, seven).

High isotopic purity is essential for several reasons:

Accuracy of Quantification: In isotope dilution mass spectrometry, a known amount of the deuterated standard is added to a sample. The analyte concentration is determined by the ratio of the mass spectrometer response of the native analyte to the deuterated standard. If the deuterated standard contains a significant fraction of unlabeled (d0) analyte, it will artificially inflate the native analyte's signal, leading to an underestimation of the true concentration.

Minimizing Cross-Talk: The mass spectrum of a deuterated compound often shows a cluster of peaks corresponding to different isotopologues (e.g., d6, d7, d8) due to the natural abundance of ¹³C and imperfections in the synthesis. The signal from the deuterated standard should not overlap or interfere with the signal of the native analyte. A high percentage of the desired isotopologue (d7) and minimal amounts of lower-mass isotopologues are crucial to prevent this "cross-talk" and ensure a distinct signal for quantification.

Sensitivity and Limit of Detection: The presence of unlabeled material or other isotopic impurities in the standard can contribute to the background noise at the mass-to-charge ratio (m/z) of the native analyte, which can limit the sensitivity and raise the limit of detection for the assay.

The determination of isotopic purity is typically performed using high-resolution mass spectrometry, which can resolve the small mass differences between different isotopologues. For a standard like this compound, a typical specification would require an isotopic purity of ≥98% or higher.

Table 2: Illustrative Impact of Isotopic Purity on Mass Spectrometry Signal

Isotopic Purity of this compound Standard Composition of Standard Observed Signal at Analyte m/z Impact on Quantification of Norgestrel
99.5%99.5% d7, 0.5% d0 (and other isotopologues)Minimal contribution from the standardHigh accuracy, reliable quantification
95%95% d7, 5% d0 (and other isotopologues)Significant contribution from the standard's d0 impurityPotential for underestimation of the analyte concentration
90%90% d7, 10% d0 (and other isotopologues)High background signal from the standardSignificant underestimation of analyte, poor accuracy and sensitivity

Advanced Bioanalytical Methodologies for Steroid Quantification Utilizing D Norgestrel D7

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for Steroid Hormones

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of steroid hormones due to its superior selectivity and sensitivity. science.gov In the development of these methods, D-(-)-Norgestrel-d7 is frequently employed as an internal standard for the accurate measurement of levonorgestrel (B1675169) and other related steroid hormones in various biological samples, including human plasma and serum. nih.govresearchgate.net The development of a robust LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to ensure reliable and reproducible results. The use of a stable isotope-labeled internal standard like this compound is fundamental to achieving high-quality quantitative data. researchgate.net

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is crucial for resolving the target analyte from interfering components in the matrix, thereby reducing ion suppression and improving analytical accuracy. Reversed-phase liquid chromatography (RP-LC) is the most common technique used for steroid analysis. science.gov The optimization process involves selecting an appropriate analytical column and mobile phase composition to achieve optimal peak shape, resolution, and run time.

Several studies have detailed the chromatographic conditions for methods utilizing this compound. A common choice for the stationary phase is a C18 column, which provides good retention and separation for steroid molecules. nih.govunmc.eduresearchgate.net Mobile phases typically consist of a mixture of an aqueous component and an organic solvent, such as methanol (B129727) or acetonitrile, often with additives to improve ionization efficiency. nih.govunmc.edu For instance, a basic mobile phase containing ammonium (B1175870) hydroxide (B78521) has been shown to provide a greater degree of sensitivity for levonorgestrel and its deuterated standard under positive ionization conditions. nih.gov Gradient elution is frequently employed to effectively separate analytes and reduce analysis time. nih.govresearchgate.net

Table 1: Examples of Optimized Chromatographic Parameters in Methods Using this compound.

Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) for this compound

Electrospray ionization (ESI) is the most widely used ionization technique for the analysis of steroid hormones by LC-MS/MS due to its efficiency in generating charged ions from polar and semi-polar molecules. researchgate.net In the context of analyzing levonorgestrel with this compound as an internal standard, ESI is typically operated in the positive ion mode, as this polarity provides greater sensitivity compared to acidic conditions. nih.gov An atmospheric pressure chemical ionization (APCI) source has also been evaluated, but ESI was found to provide a superior signal-to-noise ratio. nih.govresearchgate.net

Tandem mass spectrometry, specifically in the multiple reaction monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantification. This technique involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. For this compound, the precursor ion corresponds to the protonated molecule [M+H]⁺, which is then fragmented in the collision cell to generate a specific product ion. The mass transition for this compound is consistently reported as m/z 320.1 → 251.2. science.govnih.govresearchgate.net This is monitored alongside the transition for the non-deuterated levonorgestrel, which is m/z 313.2 → 245.2. science.govnih.govresearchgate.net

Table 2: ESI-MRM Parameters for this compound and Levonorgestrel.

Evaluation of Ionization Efficiency and Fragmentation Patterns of Deuterated Norgestrel (B7790687)

The ionization efficiency of steroids can be challenging due to their relatively non-polar nature. researchgate.net Method development often involves comparing different ionization sources and optimizing mobile phase composition to enhance signal intensity. For levonorgestrel and its deuterated standard, ESI has been demonstrated to be more sensitive than APCI, yielding a lower limit of quantification. researchgate.net The use of a basic mobile phase, such as one containing ammonium hydroxide, has been shown to significantly improve the ionization efficiency in positive ESI mode. nih.gov

The fragmentation pattern of this compound is a critical aspect of MRM method development. The transition from the precursor ion (m/z 320.1) to the product ion (m/z 251.2) is selected for its specificity and intensity, ensuring that the internal standard can be reliably detected without interference from matrix components. science.govresearchgate.net The seven deuterium (B1214612) atoms on the molecule result in a mass shift of +7 atomic mass units compared to the unlabeled levonorgestrel, providing a clear distinction between the analyte and the internal standard in the mass spectrometer. nih.gov This mass difference is essential for accurate quantification, as it prevents cross-talk between the MRM channels for the analyte and the internal standard.

Sample Preparation Techniques for Biological Matrices Employing this compound

The preparation of biological samples prior to LC-MS/MS analysis is a critical step to remove proteins, phospholipids, and other interfering substances that can compromise the analytical results. The primary goals of sample preparation are to concentrate the analyte, reduce matrix effects, and ensure compatibility with the LC-MS/MS system. For methods utilizing this compound, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most commonly employed techniques. researchgate.netresearchgate.net

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction is a widely used technique for the extraction of steroids from plasma and serum due to its simplicity and effectiveness in removing proteins and salts. researchgate.net In this method, the aqueous biological sample is mixed with an immiscible organic solvent. The analytes of interest, including levonorgestrel and the this compound internal standard, partition into the organic phase, which is then separated, evaporated, and reconstituted in a solvent compatible with the LC mobile phase.

Various organic solvents have been utilized for the LLE of levonorgestrel. Tert-butyl methyl ether (t-BME) is a frequently reported solvent, used to extract levonorgestrel and this compound from human plasma. nih.govunmc.edu Diethyl ether has also been used effectively in sample preparation protocols. researchgate.netresearchgate.net The efficiency of the extraction is critical, and recovery is assessed during method validation to ensure that the process is consistent and reproducible. researchgate.net

Table 3: Examples of Liquid-Liquid Extraction Methodologies.

Solid-Phase Extraction (SPE) and Online SPE Approaches

Solid-phase extraction offers a more selective and automatable alternative to LLE. researchgate.net In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte and internal standard. Interfering substances are washed away, and the analytes are then eluted with a small volume of an organic solvent. This technique can provide cleaner extracts and higher concentration factors compared to LLE. researchgate.net Both offline and online SPE methods have been developed for the analysis of levonorgestrel. researchgate.net

Online SPE-LC-MS/MS methods are particularly advantageous as they integrate sample cleanup and analysis into a single automated process, reducing sample handling and analysis time. researchgate.net In such a setup, the biological sample is directly injected onto an SPE column, where the analytes are trapped and concentrated. After a washing step, a switching valve directs the mobile phase through the SPE column to elute the analytes onto the analytical column for separation and subsequent detection by the mass spectrometer. While specific SPE sorbents used in methods with this compound are not always detailed, the technique is recognized as a robust approach for steroid quantification. researchgate.netresearchgate.net

Strategies for Minimizing Matrix Effects and Interferences with this compound

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a primary strategy to compensate for matrix effects in bioanalytical methods. gimitec.comchromatographyonline.combiopharmaservices.com Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components of the biological matrix, can lead to ion suppression or enhancement, thereby affecting the accuracy and precision of the quantification. gimitec.comnih.govresearchgate.net this compound, being structurally and physicochemically similar to the analyte norgestrel, co-elutes and experiences similar matrix effects. biopharmaservices.comcmicgroup.com This allows for the normalization of the analyte's response to that of the internal standard, effectively correcting for variations in signal intensity. biopharmaservices.com

While this compound is effective in compensating for matrix effects, several other strategies can be employed to minimize their occurrence and impact:

Effective Sample Preparation: The goal of sample preparation is to remove as many interfering matrix components as possible. nih.govchromatographyonline.com Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used. gimitec.comchromatographyonline.com Mixed-mode SPE, which combines both reversed-phase and ion-exchange mechanisms, has been shown to produce significantly cleaner extracts compared to PPT or single-mode SPE, thereby reducing matrix effects. gimitec.com Double LLE can also enhance selectivity by first removing hydrophobic interferences with a non-polar solvent before extracting the analyte with a moderately non-polar solvent. chromatographyonline.com

Chromatographic Separation: Optimizing the chromatographic conditions can separate the analyte of interest from matrix components that cause interference. chromatographyonline.comnih.gov This can involve adjusting the mobile phase composition, pH, gradient slope, and the type of stationary phase. gimitec.comchromatographyonline.com For instance, manipulating the mobile phase pH can alter the retention of basic compounds relative to phospholipids, a common source of matrix effects. gimitec.com Ultra-High-Performance Liquid Chromatography (UPLC) can offer better resolution and sensitivity, which may also contribute to minimizing matrix effects. gimitec.com

Dilution of the Sample: In cases where the assay has high sensitivity, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of the analyte. chromatographyonline.com

Post-Column Infusion and Matrix Effect Assessment: The post-column infusion technique is a valuable tool for qualitatively identifying regions in the chromatogram where matrix effects are most prominent. gimitec.com This involves infusing a constant flow of the analyte solution into the mass spectrometer while a blank matrix extract is injected into the LC system. gimitec.comchromatographyonline.com Any suppression or enhancement of the analyte signal indicates the presence of matrix effects at that retention time. chromatographyonline.com A quantitative assessment can be made by comparing the response of the analyte in a standard solution to its response when spiked into a blank matrix extract (post-extraction spike method). gimitec.comnih.gov

A study on the multiplexed assay of hormonal contraceptives, including levonorgestrel (for which this compound is the internal standard), noted ion suppression for all analytes. However, the deuterated internal standards showed comparable ion suppression, resulting in minimal relative matrix effects. nih.gov This highlights the effectiveness of using a SIL-IS like this compound in mitigating the impact of matrix effects on quantitative accuracy.

Method Validation Principles for Quantitative Bioanalysis with this compound

The validation of bioanalytical methods is crucial to ensure the reliability and integrity of the data generated for pharmacokinetic and toxicokinetic studies. europa.eueuropa.eu Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation. europa.eufda.govfda.gov These principles are fully applicable to methods utilizing this compound as an internal standard.

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. nih.gov A calibration curve is constructed by plotting the response (e.g., peak area ratio of the analyte to the internal standard, this compound) against the known concentration of the analyte. certara.com

Calibration Curve Construction: A calibration curve should consist of a blank sample (matrix sample processed without internal standard), a zero sample (matrix sample processed with internal standard), and at least six to eight non-zero standards. nih.gov The concentrations of these standards should span the expected range of the study samples. ich.org

Regression Analysis: The relationship between concentration and response is typically evaluated using a regression model. certara.com For many chromatographic assays, a simple linear regression (y = mx + b) or a weighted linear regression (e.g., 1/x or 1/x²) is appropriate. nih.govcertara.com The choice of the weighting factor is critical to ensure accuracy across the entire calibration range, especially at the lower end.

Acceptance Criteria: For a calibration curve to be accepted, the back-calculated concentrations of the standards must be within a certain percentage of their nominal values. Typically, at least 75% of the non-zero standards should be within ±15% of their nominal values, except for the Lower Limit of Quantification (LLOQ), where a deviation of up to ±20% is often acceptable. nih.govich.org

In a study developing a method for levonorgestrel, a weighted 1/x² quadratic regression was used to generate the calibration curves. nih.gov Another study established a linear range of 49.6 to 1500 pg/mL for levonorgestrel using this compound as the internal standard. nih.gov

Table 1: Example of Calibration Curve Parameters for a Bioanalytical Method

ParameterRecommended Criteria
Number of StandardsMinimum of 6 non-zero standards
Regression ModelAppropriate model with a correlation coefficient (r²) > 0.99
Accuracy of Standards±15% of nominal value (±20% at LLOQ) for at least 75% of standards

Accuracy and precision are fundamental parameters in bioanalytical method validation that describe the closeness of measured values to the true value and to each other, respectively. nih.govkarger.com These are assessed by analyzing quality control (QC) samples at multiple concentration levels within the calibration range.

Concentration Levels: QC samples are typically prepared at a minimum of three concentration levels: low (within 3 times the LLOQ), medium (around the geometric mean of the calibration range), and high (at least 75% of the upper limit of quantification, ULOQ). ich.org

Intra- and Inter-Assay Assessment:

Precision is expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Intra-assay (within-run) precision is determined by analyzing multiple replicates of each QC level in a single analytical run. Inter-assay (between-run) precision is assessed by analyzing the QC samples on different days. nih.govkarger.com

Accuracy is expressed as the percentage of the mean calculated concentration to the nominal concentration. It is also determined on an intra- and inter-assay basis. nih.govkarger.com

Acceptance Criteria: For a method to be considered accurate and precise, the CV for precision should not exceed 15% (20% at the LLOQ), and the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). nih.govich.org

In a multiplexed assay for hormonal contraceptives, the intra- and inter-assay precision for levonorgestrel (using this compound as IS) ranged from 2.99-6.20% and 2.89-10.2%, respectively. The intra- and inter-assay accuracy ranged from 3.03-11.2% and 5.50-11.3%, respectively, all meeting the FDA's recommended acceptance criteria. nih.gov

Table 2: Representative Acceptance Criteria for Accuracy and Precision

ParameterQC LevelAcceptance Criteria
Precision (CV%) Low, Medium, High≤ 15%
LLOQ≤ 20%
Accuracy (% Bias) Low, Medium, HighWithin ±15%
LLOQWithin ±20%

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. nih.govkarger.com The Lower Limit of Detection (LLOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise but not necessarily quantified with acceptable accuracy and precision.

LLOQ Determination: The LLOQ is established as the lowest standard on the calibration curve. nih.gov To be acceptable, the analyte response at the LLOQ should be at least five times the response of a blank sample. karger.com Furthermore, the precision at the LLOQ should be within 20% CV, and the accuracy should be within 80-120% of the nominal value. karger.com

LLOD Determination: The LLOD is often determined by analyzing samples with decreasing concentrations of the analyte and identifying the concentration at which the signal-to-noise ratio is typically 3:1.

The LLOQ is a critical parameter as it defines the lower end of the quantifiable range of the bioanalytical method. For a method quantifying levonorgestrel, the LLOQ was established at 20 pg/mL. nih.gov

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as metabolites, impurities, or co-administered drugs. nih.gov

Interference Testing: To assess selectivity, blank samples from at least six different sources are analyzed to check for interferences at the retention time of the analyte and the internal standard, this compound. tandfonline.com The response of any interfering peak at the retention time of the analyte should be less than 20% of the response of the LLOQ standard, and the response of any interfering peak at the retention time of the internal standard should be less than 5% of the internal standard response in the LLOQ standard. ich.org

Co-medication Interference: The potential for interference from commonly co-administered medications should also be evaluated, especially if they are structurally similar to the analyte. tandfonline.comnih.gov This is typically done by spiking QC samples with the potential interfering drug at its expected therapeutic concentration. tandfonline.com

The high specificity of tandem mass spectrometry (LC-MS/MS) significantly reduces the likelihood of interferences. nih.gov However, a thorough evaluation of selectivity is still a mandatory part of method validation.

Stability testing is essential to ensure that the concentration of the analyte and the internal standard, this compound, does not change from the time of sample collection to the time of analysis. nih.govcelegence.com Stability is evaluated by analyzing QC samples that have been subjected to various storage and handling conditions. celegence.com

The stability of the analyte is assessed by comparing the mean concentration of the stored QC samples to that of freshly prepared QC samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration. celegence.com

Key stability assessments include:

Freeze-Thaw Stability: This evaluates the stability of the analyte after repeated cycles of freezing and thawing. creative-biolabs.comvicihealthsciences.com Typically, QC samples are subjected to at least three freeze-thaw cycles before analysis. stabilitystudies.in

Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the matrix at room temperature for a period that simulates the time samples might be left on a lab bench during processing. researchgate.net

Long-Term Stability: This determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period. researchgate.net The storage duration should be at least as long as the time from sample collection to analysis in the study.

Stock Solution Stability: The stability of the stock solutions of the analyte and this compound at their storage temperature is also determined. nih.govcelegence.com

Post-Preparative Stability: This evaluates the stability of the analyte in the processed samples (e.g., in the autosampler) for the expected duration of the analytical run. celegence.com

In a study of hormonal contraceptives, stability was established for 72 hours at room temperature and through three freeze-thaw cycles. nih.gov

Fundamental Principles of Stable Isotope Internal Standards in Quantitative Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) Principles

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of substances. youtube.com It is considered a definitive method in analytical chemistry and is employed by National Metrology Institutes for the production of certified reference materials. youtube.comwikipedia.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard, or "spike," to a sample containing the analyte of interest. wikipedia.orgosti.gov In the context of organic analysis, this spike is a stable isotope-labeled version of the analyte, such as D-(-)-Norgestrel-d7 for the quantification of Levonorgestrel (B1675169). nih.gov

Once added to the sample, the SIL-IS is thoroughly mixed and equilibrated with the endogenous (unlabeled) analyte. osti.gov This mixture is then subjected to the entire analytical workflow, including extraction, purification, and chromatographic separation, before detection by mass spectrometry. texilajournal.com The mass spectrometer distinguishes between the unlabeled analyte and the isotopically labeled internal standard based on their mass-to-charge (m/z) ratio difference. rsc.org

The key to IDMS is that quantification is not based on the absolute signal intensity of the analyte, which can be affected by various factors during analysis. Instead, it relies on the measurement of the isotope ratio of the unlabeled analyte to the labeled internal standard. youtube.comwikipedia.org Because the SIL-IS is chemically almost identical to the analyte, it experiences nearly the same processing and analysis effects, including any sample loss. chromforum.org Therefore, the ratio of the two remains constant throughout the procedure. By knowing the precise amount of SIL-IS added and measuring the final isotope ratio in the sample-spike blend, the original concentration of the analyte in the sample can be calculated with high accuracy. osti.govresearchgate.net

IDMS Parameter Description Significance
Analyte The unlabeled compound of interest naturally present in the sample (e.g., Levonorgestrel).The target molecule for quantification.
Spike (Internal Standard) A known quantity of an isotopically enriched form of the analyte (e.g., this compound). osti.govActs as a reference to correct for analytical variability.
Sample-Spike Blend The homogenized mixture of the sample and the added spike. osti.govEnsures that the analyte and standard are subjected to identical conditions.
Isotope Ratio Measurement The instrumental determination of the relative abundance of the analyte and the internal standard by mass spectrometry. osti.govThe core measurement from which the analyte concentration is calculated, minimizing errors from signal intensity fluctuations. wikipedia.org

Compensation for Variability in Bioanalytical Workflows by Deuterated Standards

Bioanalytical methods involve multiple stages, from sample collection and preparation to chromatographic separation and mass spectrometric detection. Each step is a potential source of error and variability that can compromise the accuracy of quantitative results. scioninstruments.com Deuterated standards are considered ideal internal standards because they exhibit physical and chemical properties that are nearly identical to the target analyte, allowing them to effectively compensate for variations throughout the analytical process. texilajournal.comresearchgate.net

Sample preparation for LC-MS/MS analysis, especially from complex biological matrices like plasma or whole blood, often involves intricate procedures such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). texilajournal.comscioninstruments.com These steps are necessary to remove interfering matrix components and concentrate the analyte, but they can suffer from incomplete or inconsistent recovery. scioninstruments.comnih.gov

When a deuterated internal standard like this compound is added to the sample at the very beginning of the workflow, it undergoes the exact same extraction and cleanup steps as the unlabeled analyte (Levonorgestrel). nih.gov If a portion of the analyte is lost during an extraction step, a proportional amount of the deuterated standard will also be lost. chromforum.org As a result, the ratio of the analyte to the internal standard remains constant. This compensates for recovery inconsistencies between samples, ensuring that the final calculated concentration is unaffected by variations in sample preparation efficiency. texilajournal.com

During liquid chromatography, the analyte and internal standard travel through the column before entering the mass spectrometer. Ideally, a deuterated internal standard co-elutes with the unlabeled analyte, meaning they have the same retention time. texilajournal.com This co-elution is critical because it ensures that both compounds enter the mass spectrometer's ion source at the same time and are therefore subjected to the same conditions, particularly any time-dependent matrix effects. chromforum.org

However, it is a known phenomenon that deuterated compounds can sometimes exhibit a slight shift in chromatographic retention time compared to their non-deuterated counterparts. nih.govchromforum.org This is a type of isotope effect where the substitution of hydrogen with the heavier deuterium (B1214612) atom can subtly alter the molecule's interaction with the chromatographic stationary phase. chromforum.org While often negligible, a significant separation could potentially lead to suboptimal compensation for matrix effects that are highly localized within the chromatographic peak. nih.gov Despite this, the close elution profile of deuterated standards is generally superior to that of other types of internal standards, such as structural analogs, which may have more distinct retention times. texilajournal.com

The process of ionization in the mass spectrometer source (e.g., electrospray ionization, ESI) is highly susceptible to the influence of co-eluting compounds from the sample matrix, a phenomenon known as the "matrix effect." scioninstruments.commyadlm.org These matrix components can either suppress or enhance the ionization of the analyte, leading to an underestimation or overestimation of its concentration if not corrected. texilajournal.comresearchgate.net This effect is a primary limitation of LC-MS/MS and can vary significantly from one sample to another. researchgate.netmyadlm.org

A deuterated internal standard is the most effective tool to combat this variability. Because this compound is chemically and structurally almost identical to Levonorgestrel and co-elutes closely, it is affected by ion suppression or enhancement in the same manner and to the same degree as the analyte. texilajournal.comchromforum.org If the analyte's signal is suppressed by 30% in a particular sample, the internal standard's signal will also be suppressed by approximately 30%. Consequently, the ratio of their signals remains stable, allowing for accurate quantification despite the matrix effect. texilajournal.com While some studies have shown that deuterated standards may not perfectly correct for matrix effects in all situations, particularly when chromatographic separation occurs, they remain the gold standard for mitigating this pervasive issue. myadlm.orgresearchgate.net

Source of Variability Problem How Deuterated Standards Compensate
Sample Preparation Incomplete or inconsistent analyte recovery during extraction and cleanup. scioninstruments.comThe standard is lost in the same proportion as the analyte, keeping the analyte/standard ratio constant. chromforum.org
Chromatography Minor fluctuations in instrument performance affecting retention time and peak shape.The standard is affected similarly to the analyte, maintaining a consistent relative response.
Ionization (Matrix Effect) Co-eluting matrix components suppress or enhance the analyte signal during ionization. texilajournal.commyadlm.orgThe standard experiences the same suppression or enhancement, so the ratio of analyte-to-standard signal is unaffected. chromforum.org
Instrumental Drift Changes in mass spectrometer sensitivity over the course of an analytical run. scioninstruments.comBoth analyte and standard signals are affected proportionally, normalizing the measurement.

Isotopic Effects on Chemical and Biochemical Reactivity and Their Analytical Considerations

The substitution of an atom with one of its isotopes does not change the fundamental electronic structure or chemical properties of a molecule. icm.edu.pl However, the difference in mass does lead to subtle physical and chemical differences known as isotope effects. icm.edu.plebsco.com The most relevant of these in the context of deuterated standards is the kinetic isotope effect (KIE). libretexts.org

The KIE is the change observed in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. libretexts.orgebsco.com This effect arises because the mass of an atom influences its vibrational frequency in a chemical bond; a bond to a heavier isotope (like the carbon-deuterium bond) has a lower zero-point vibrational energy than a bond to a lighter isotope (the carbon-hydrogen bond). chromforum.org Consequently, more energy is required to break a C-D bond than a C-H bond, and reactions involving the cleavage of this bond will be slower for the deuterated molecule.

In the context of using this compound as an internal standard, the KIE is generally not a concern for the quantification itself, as the standard is designed not to react. However, isotope effects can manifest in other ways:

Chromatographic Isotope Effect : As mentioned previously, the mass difference can slightly alter intermolecular interactions, leading to small differences in retention time between the deuterated standard and the unlabeled analyte. chromforum.org This is a physical manifestation of an isotope effect.

Metabolic Stability : If an analytical method were measuring a metabolite, and the deuteration occurred at a site of metabolic transformation, the KIE could slow down the metabolism of the deuterated standard relative to the analyte. This would make it an inappropriate standard for that specific application. Therefore, the position of the deuterium labels on the molecule is a critical design consideration.

Hydrogen-Deuterium Exchange : A potential analytical pitfall is the back-exchange of deuterium atoms on the standard for protons from the solvent (e.g., water or methanol), especially under acidic or basic conditions. researchgate.net This would alter the mass of the internal standard and compromise the integrity of the assay. Stable isotope standards like this compound are typically designed with deuterium atoms placed on stable, non-labile positions of the carbon skeleton to prevent such exchange. researchgate.net

Understanding these potential isotopic effects is crucial for robust method development and for ensuring that the deuterated internal standard behaves as a true and reliable surrogate for the analyte throughout the entire analytical process. researchgate.net

Applications of D Norgestrel D7 in Research Disciplines Methodological Focus

Development of Analytical Methodologies for Pharmacokinetic and Metabolism Studies

In pharmacology, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is paramount. Deuterated standards like D-(-)-Norgestrel-d7 are central to developing the robust analytical methods required for these pharmacokinetic and metabolism studies. nih.gov The use of stable heavy isotopes in drug molecules has become a cornerstone of the drug development process, primarily as tracers for quantification. nih.gov

In vitro metabolism studies, which are conducted in a controlled laboratory environment using systems like liver microsomes, are essential for predicting how a drug will be processed in the body. In these experiments, this compound is added to the experimental system as an internal standard. When analyzing the metabolic breakdown of the parent compound, Levonorgestrel (B1675169), the deuterated standard co-elutes with the analyte during chromatographic separation but is distinguished by its higher mass in the mass spectrometer. nih.gov This allows researchers to accurately quantify the rate of disappearance of the parent drug and the appearance of its metabolites.

The known metabolic pathways of Levonorgestrel include the reduction of the A-ring and hydroxylation at various positions. nih.gov By using this compound, researchers can confidently identify and quantify deuterated versions of these metabolites, confirming metabolic pathways without the ambiguity that can arise from background interference in the sample matrix. This approach helps to avoid the misinterpretation of data, which can be caused by metabolic switching or unpredictable changes in metabolic pathways. nih.gov

Preclinical pharmacokinetic research, typically involving animal models, is a critical step in drug development. The methodological framework for these studies relies heavily on the accurate measurement of drug concentrations in biological fluids like blood and plasma over time. This compound is the ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used in this context. nih.gov

The process involves adding a known quantity of this compound to each biological sample before extraction and analysis. Any loss of the analyte (Levonorgestrel) during the sample preparation steps will be mirrored by a proportional loss of the deuterated internal standard. By calculating the ratio of the analyte's signal to the internal standard's signal, researchers can correct for these procedural variations, leading to highly accurate and precise concentration measurements. mdpi.com This isotope dilution method is crucial for constructing reliable pharmacokinetic profiles, which detail the drug's concentration-time curve and are used to determine key parameters such as half-life, clearance, and volume of distribution. nih.gov

Table 1: Methodological Applications of this compound

Research Area Analytical Technique Role of this compound Purpose
In Vitro Metabolism LC-MS/MS Internal Standard To quantify the rate of metabolic conversion of Levonorgestrel and identify metabolites.
Preclinical Pharmacokinetics LC-MS/MS Internal Standard To accurately measure drug concentrations in biological fluids over time for ADME profiling.
Quantitative Bioanalysis LC-MS/MS, GC-MS Internal Standard To ensure precision and accuracy in the quantification of steroid hormones in biological matrices.
Metabolic Pathway Tracing High-Resolution MS Labeled Tracer To elucidate the biotransformation pathways and determine the turnover rates of Levonorgestrel.

Quantitative Analysis of Steroid Hormones in Biological Matrices for Research Purposes

Beyond drug-specific studies, this compound is employed in the broader quantitative analysis of steroid hormones in biological matrices such as serum, plasma, and urine. nih.gov Methods based on mass spectrometry offer superior specificity and accuracy compared to traditional immunoassays, which can suffer from cross-reactivity. nih.gov The development of sensitive and reliable methods, often using LC-MS/MS, is critical for both clinical research and biomonitoring studies.

In these applications, this compound serves as an internal standard to quantify Levonorgestrel. The robustness of this approach allows for the measurement of low concentrations of the hormone, providing valuable data for endocrinology research and studies assessing exposure to synthetic steroids. nih.gov The use of isotope-dilution standards is considered the gold standard for quantitative accuracy in mass spectrometry. usgs.gov

Table 2: Key Parameters in Quantitative Analysis using this compound

Parameter Description
Biological Matrix Serum, Plasma, Urine, Tissue Homogenates
Analytical Technology Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS)
Sample Preparation Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate analytes from the matrix.
Quantification Method Isotope Dilution Mass Spectrometry, using the ratio of the analyte to the deuterated internal standard.

| Key Outcome | Accurate and precise measurement of Levonorgestrel concentration, enabling reliable pharmacokinetic and bioanalytical data. |

Tracing Metabolic Pathways and Turnover Rates Using Stable Isotope Labels

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and determining the rates at which metabolites are formed and cleared. doi.org By introducing a labeled compound like this compound into a biological system, researchers can trace the path of the deuterium (B1214612) atoms as the parent molecule is transformed by metabolic enzymes. nih.govnih.gov

This approach, often termed Stable Isotope Resolved Metabolomics (SIRM), allows for the unambiguous tracking of atoms through metabolic networks. nih.gov When this compound is metabolized, the resulting metabolites will also contain the deuterium label, creating a unique mass signature. High-resolution mass spectrometry can detect these labeled metabolites, allowing researchers to:

Identify novel metabolites: The mass shift caused by the deuterium label helps distinguish true metabolites from background noise.

Confirm metabolic pathways: By identifying the structure of the labeled metabolites, the specific biotransformation reactions (e.g., hydroxylation, reduction) can be confirmed. nih.gov

Measure turnover rates: By monitoring the rate of appearance and disappearance of the labeled parent drug and its metabolites over time, the kinetics of metabolic reactions can be precisely calculated. uky.edu

Application in Environmental Analytical Chemistry for Steroid Detection Methodologies

The presence of synthetic steroid hormones in the environment, particularly in water systems, is a growing concern due to their potential as endocrine-disrupting chemicals. fda.gov Developing sensitive and accurate methods to detect trace amounts of these compounds in complex environmental matrices like wastewater and river water is a key objective of environmental analytical chemistry. nih.gov

This compound is an essential tool for these methods. Analytical procedures typically involve solid-phase extraction (SPE) to concentrate the analytes from a large volume of water, followed by analysis using LC-MS/MS. usgs.gov Given the low concentrations and the complexity of the sample matrix, the use of an isotope-labeled internal standard is critical for achieving reliable quantification. usgs.govnih.gov By spiking the water sample with this compound at the beginning of the procedure, analysts can correct for any analyte loss during extraction and for matrix effects that might suppress or enhance the instrument's signal, ensuring the reported concentration of Levonorgestrel is accurate. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name Role/Type
This compound Deuterated Internal Standard, Stable Isotope Tracer
D-(-)-Norgestrel (Levonorgestrel) Analyte, Active Pharmaceutical Ingredient
Ethinylestradiol Estrogen component in combination oral contraceptives
Norgestimate Progestin that can be metabolized to Levonorgestrel
Norethindrone A related contraceptive steroid
17-deacetyl norgestimate A metabolite of norgestimate
3-keto norgestimate A metabolite of norgestimate
Testosterone Endogenous androgenic steroid hormone
Progesterone Endogenous steroid hormone
Estrone (B1671321) Estrogen hormone
Estradiol Estrogen hormone
Estriol Estrogen hormone
Bisphenol A An industrial chemical with estrogenic activity
Cholesterol A sterol used as a tracer in environmental analysis

Challenges and Future Directions in Deuterated Isotope Labeling and Bioanalytical Science

Addressing Challenges in Abnormal Internal Standard Response Variability

The fundamental assumption in using a deuterated internal standard (IS) is that it behaves identically to the analyte during sample preparation and ionization. simbecorion.com However, several factors can lead to abnormal variability in the IS response, compromising the accuracy and precision of quantification.

One significant challenge is the potential for differential matrix effects between the analyte and the deuterated IS. nih.gov Matrix components can suppress or enhance the ionization of the analyte and the IS to different extents, leading to inaccurate quantification. nih.gov This is particularly problematic in complex biological matrices like plasma or urine. simbecorion.com Research has shown that even with a stable isotope-labeled IS, inter-patient sample variability can cause differences in ionization efficiency. nih.gov For instance, a study on the immunosuppressant sirolimus demonstrated that using a deuterium-labeled IS (SIR-d3) resulted in lower interpatient assay imprecision compared to a structural analog IS, suggesting it was less affected by ionization variability caused by different patient matrices. nih.gov

Another issue is the potential for isotopic exchange or interference. In some cases, the deuterium (B1214612) atoms on the IS can be replaced by hydrogen atoms from the surrounding environment, a phenomenon known as H/D exchange. This can lead to an underestimation of the IS concentration and an overestimation of the analyte concentration. sigmaaldrich.com Furthermore, endogenous compounds with similar structures or mass-to-charge ratios can interfere with the detection of the IS. sigmaaldrich.com For example, a study highlighted a case of a false positive for a steroid in equine urinalysis where the deuterated internal standards underwent oxidation followed by H/D exchange, forming the analytes being measured. sigmaaldrich.com

The concentration of the internal standard relative to the analyte can also impact accuracy. Studies have shown that when the concentration of endogenous steroids is significantly higher (e.g., 20 times) than the deuterated internal standard, the quantification can be inaccurate. dshs-koeln.de This underscores the importance of carefully selecting the concentration of the IS to be within the linear range of the assay and as close as possible to the expected analyte concentration.

Table 1: Factors Contributing to Internal Standard Response Variability

Factor Description Potential Impact on Quantification
Matrix Effects Differential ion suppression or enhancement of the analyte and internal standard by components in the biological matrix. nih.gov Inaccurate and imprecise results due to non-uniform ionization efficiency. nih.gov
Isotopic Exchange (H/D Exchange) Replacement of deuterium atoms on the internal standard with hydrogen atoms from the environment. sigmaaldrich.com Overestimation of the analyte concentration. sigmaaldrich.com
Cross-Reactivity/Interference Structurally similar endogenous compounds interfering with the detection of the internal standard. sigmaaldrich.com Inaccurate quantification due to overlapping signals. sigmaaldrich.com

| Internal Standard Concentration | The ratio of the internal standard concentration to the analyte concentration. dshs-koeln.de | Inaccurate results if the analyte concentration is significantly different from the internal standard concentration. dshs-koeln.de |

Future research in this area is focused on developing more robust sample preparation techniques to minimize matrix effects, synthesizing internal standards with more stable deuterium labeling to prevent H/D exchange, and utilizing high-resolution mass spectrometry to better differentiate between the IS and potential interferences.

Advancements in Automated Sample Preparation and High-Throughput Bioanalysis with Deuterated Standards

The demand for rapid analysis of large numbers of samples in drug discovery and clinical research has driven significant advancements in automated sample preparation and high-throughput bioanalysis. nih.gov Deuterated internal standards like D-(-)-Norgestrel-d7 are integral to these automated workflows, ensuring the accuracy and reliability of high-throughput screening. dshs-koeln.de

Automation in sample preparation, often utilizing robotic liquid handlers, minimizes human error and increases throughput. nih.gov Techniques such as automated solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed to isolate analytes and their deuterated internal standards from complex biological matrices. nih.govyoutube.com These automated systems can perform precise and repeatable steps, from adding the internal standard to the final extraction, leading to improved precision and accuracy in downstream analysis. simbecorion.comnih.gov

The integration of ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (LC-MS/MS) has been a game-changer for high-throughput bioanalysis. nih.gov UHPLC systems offer faster separation times and improved resolution, allowing for the analysis of a greater number of samples in a shorter period. youtube.com When coupled with sensitive and fast-scanning mass spectrometers, these systems can accurately quantify low levels of compounds like D-(-)-Norgestrel. nih.govsciex.com

Recent developments in software and automation tools have further streamlined the entire bioanalytical workflow. nih.gov These integrated systems can manage everything from sample tracking and MS/MS method development to data processing and review, significantly reducing turnaround times. nih.gov For instance, a multiplexed LC-MS/MS assay was developed for the simultaneous quantification of several synthetic progestins, including levonorgestrel (B1675169), using their respective deuterated internal standards. nih.gov This method demonstrated acceptable precision and accuracy, highlighting the potential for high-throughput analysis in pharmacological studies. nih.gov

Table 2: Key Technologies in Automated High-Throughput Bioanalysis

Technology Role in Bioanalysis Contribution to High-Throughput Screening
Robotic Liquid Handlers Automate sample preparation steps like pipetting, mixing, and extraction. nih.gov Increases sample throughput, reduces manual error, and improves reproducibility. nih.gov
Automated SPE/LLE Isolate analytes and internal standards from biological matrices. nih.govyoutube.com Enables efficient and consistent sample cleanup for large batches of samples. nih.govyoutube.com
UHPLC Systems Provide rapid and high-resolution chromatographic separation. youtube.comnih.gov Shortens analysis time per sample, allowing for more samples to be run in a day. youtube.com
Tandem Mass Spectrometry Offers sensitive and selective detection and quantification of analytes. nih.gov Enables accurate measurement of low-concentration analytes in complex mixtures. nih.govsciex.com

| Integrated Software | Manages the entire workflow from sample submission to data reporting. nih.gov | Streamlines processes, minimizes bottlenecks, and accelerates data turnaround. nih.gov |

The future of high-throughput bioanalysis lies in the further integration of these technologies, the development of even faster and more sensitive analytical instrumentation, and the application of artificial intelligence and machine learning for automated method development and data interpretation.

Emerging Trends in Mass Spectrometry for Quantitative Analysis of Trace Steroids

The quantification of trace levels of steroids, including synthetic progestins like norgestrel (B7790687), presents a significant analytical challenge due to their low concentrations in biological fluids and the presence of interfering substances. sciex.com Recent and emerging trends in mass spectrometry are pushing the boundaries of sensitivity and specificity, enabling more accurate and reliable measurements.

High-resolution mass spectrometry (HRMS) is increasingly being used as an alternative to traditional tandem mass spectrometry (MS/MS). nih.gov HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide very high mass accuracy, which allows for better differentiation of the target analyte from matrix interferences, even without chromatographic separation of isomers. nih.govnih.gov This can be particularly advantageous for the analysis of complex steroid profiles. nih.gov A study demonstrated that an ultra-high-pressure liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) method was successfully developed for the quantification of eleven endogenous steroids in serum, suggesting its suitability for steroid analysis in various fields. nih.gov

Another emerging technique is paper spray mass spectrometry (PS-MS), a type of ambient ionization that allows for the direct analysis of samples with minimal or no preparation. researchgate.net This method has shown promise for the rapid and direct analysis of non-conjugated steroids in water samples, with detection limits in the low nanogram per microliter range. researchgate.net While still an emerging technique, PS-MS coupled with miniaturized mass spectrometers could be valuable for field applications and rapid screening. researchgate.net

Electron-activated dissociation (EAD) is a fragmentation technique that provides more detailed structural information compared to conventional collision-induced dissociation (CID). sciex.com EAD can generate structure-specific fragment ions that are sufficient to distinguish between steroid isomers and isobars, which is often a challenge in steroid analysis. sciex.com This can simplify chromatographic development and increase confidence in compound identification. sciex.com

The development of more sensitive and robust ionization sources is also an active area of research. Innovations in electrospray ionization (ESI) and other ionization techniques aim to improve ionization efficiency and reduce matrix effects, leading to lower limits of detection and improved quantitative performance. nih.gov

Table 3: Comparison of Emerging Mass Spectrometry Techniques for Steroid Analysis

Technique Principle of Operation Advantages for Trace Steroid Analysis
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratios with very high accuracy. nih.gov Enhanced specificity, reduced interferences, and the ability to perform retrospective data analysis. nih.gov
Paper Spray Mass Spectrometry (PS-MS) Direct ionization of analytes from a paper substrate. researchgate.net Rapid analysis with minimal sample preparation, suitable for high-throughput screening. researchgate.net

| Electron-Activated Dissociation (EAD) | Fragmentation technique that provides detailed structural information. sciex.com | Differentiation of steroid isomers and isobars, leading to more confident identification. sciex.com |

The continued evolution of mass spectrometry technology promises to further enhance our ability to quantify trace levels of steroids like this compound with greater accuracy, sensitivity, and speed.

Development of Novel Deuteration Methodologies for Complex Research Compounds

The synthesis of deuterated internal standards is a critical yet often challenging aspect of bioanalytical method development. musechem.com For complex molecules like steroids, the introduction of deuterium atoms at specific positions requires sophisticated synthetic strategies. umich.edu

More recently, there has been a focus on developing more efficient and selective deuteration methods. nih.gov Late-stage functionalization, which involves introducing deuterium into a molecule at a late stage of the synthesis, is a particularly attractive strategy as it can reduce the number of synthetic steps and allow for the deuteration of complex drug candidates. musechem.com Advances in catalysis, including the use of transition metal catalysts like iridium, ruthenium, and palladium, have enabled more selective and efficient hydrogen isotope exchange (HIE) reactions. musechem.comumich.edu

The resurgence of interest in deuterated compounds in the pharmaceutical industry has spurred the development of new methods for creating deuterium-enriched building blocks. nih.gov These building blocks can then be used in the synthesis of a wide range of deuterated compounds. However, challenges remain in achieving high regioselectivity and stereoselectivity, as well as in the analytical verification of the position and extent of deuterium incorporation. nih.gov

Table 4: Overview of Deuteration Methodologies

Methodology Description Application to Steroid Synthesis
Reduction with Deuterated Reagents Using reagents like NaBD4 to introduce deuterium during a reduction step. nih.gov A common method for introducing deuterium into specific functional groups. nih.gov
Catalytic Isotope Exchange Using a catalyst to facilitate the exchange of hydrogen for deuterium from a deuterium source like D2O. nih.govresearchgate.net Can be used for the deuteration of various positions on the steroid scaffold. nih.gov
Late-Stage Functionalization Introducing deuterium into a complex molecule at a late stage of the synthesis. musechem.com A more efficient approach for the synthesis of deuterated drug candidates. musechem.com

| Transition Metal-Catalyzed HIE | Utilizing transition metal catalysts to achieve selective hydrogen-deuterium exchange. musechem.comumich.edu | Offers high efficiency and selectivity for deuterating specific C-H bonds. musechem.comumich.edu |

Future research in this area will likely focus on the discovery of new catalysts and reagents for more efficient and selective deuteration, as well as the development of novel analytical techniques for the precise characterization of deuterated compounds. nih.gov

Integration of Deuterated Standards in Multi-Omics Research Methodologies

The field of "omics" research, which encompasses genomics, proteomics, metabolomics, and lipidomics, aims to provide a comprehensive understanding of biological systems. Deuterated standards are playing an increasingly important role in these multi-omics approaches, particularly in metabolomics and lipidomics, where quantitative accuracy is crucial. nih.gov

In metabolomics, which is the large-scale study of small molecules within cells, tissues, or organisms, deuterated internal standards are essential for accurate quantification of metabolites. nih.gov The complexity of the metabolome requires robust analytical methods to differentiate and quantify hundreds to thousands of compounds. The use of a panel of deuterated standards can help to correct for variations in sample preparation and instrument response, leading to more reliable and reproducible data. nih.gov For example, the use of deuterated standards in untargeted metabolomics can aid in chemical identification and data standardization across different instrumental platforms. nih.gov

Similarly, in lipidomics, the study of cellular lipids, deuterated standards are used to quantify different lipid species. nih.gov Commercially available deuterated lipid standards, such as the SPLASH LIPIDOMIX® Mass Spec Standard, provide a mixture of deuterated lipids that can be used as internal standards for the quantification of a wide range of lipid classes. nih.gov This enables more accurate profiling of the lipidome and a better understanding of the role of lipids in health and disease. nih.gov

The integration of data from different omics platforms, known as multi-omics or systems biology, provides a more holistic view of biological processes. In this context, deuterated standards are critical for ensuring the quality and consistency of the quantitative data generated from metabolomics and lipidomics studies. This, in turn, allows for more meaningful integration with data from genomics and proteomics.

Future directions in this area include the development of a wider range of commercially available deuterated standards for a greater number of metabolites and lipids. Furthermore, there is a need for community-wide efforts to establish standardized protocols and reference materials to ensure the comparability of data across different laboratories and studies. nih.gov The integration of deuterated standards in multi-omics research will be instrumental in advancing our understanding of complex biological systems and in the discovery of new biomarkers for disease diagnosis and prognosis.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
D-(-)-Norgestrel
Levonorgestrel
Etonogestrel
Medroxyprogesterone 17-acetate
Norethisterone
This compound
Etonogestrel-d7
Medroxyprogesterone-d6 17-acetate
Norethisterone-d7
Testosterone
Dihydrotestosterone
Progesterone
Estradiol
Corticosterone
Norethindrone
Sirolimus
Desmethoxyrapamycin
Sirolimus-d3
Aldosterone
Cortisol
β-Estrone

Q & A

Q. How is D-(-)-Norgestrel-d7 utilized as an internal standard in LC-MS/MS quantification of synthetic progestins?

  • Methodological Answer : this compound is employed as a deuterated internal standard (IS) to correct for matrix effects and ionization variability in LC-MS/MS. To validate its suitability:
  • Prepare calibration curves using serial dilutions of the analyte and a fixed concentration of this compound.
  • Calculate the IS-normalized response ratio (analyte peak area/IS peak area) to minimize batch-to-batch variability.
  • Verify isotopic purity (>99% deuterium enrichment) via high-resolution mass spectrometry (HRMS) to avoid cross-contamination with non-deuterated analogs .

Q. What analytical techniques are essential for validating the purity and isotopic enrichment of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H-NMR to confirm deuterium substitution at specific positions (e.g., absence of proton signals in deuterated regions).
  • HRMS : Measure exact mass-to-charge (m/zm/z) ratios to distinguish isotopic clusters and quantify deuterium incorporation (e.g., Δm/z=7Da\Delta m/z = 7 \, \text{Da} for d7 vs. non-deuterated form).
  • Chromatographic Purity : Employ reverse-phase HPLC with UV detection (e.g., 240 nm) to ensure ≥98% chemical purity, referencing USP/EP guidelines .

Advanced Research Questions

Q. How can researchers design controlled experiments to assess isotopic effects of deuterium substitution in this compound on metabolic stability?

  • Methodological Answer :
  • In Vitro Models : Incubate this compound and its non-deuterated counterpart in human liver microsomes (HLMs) under identical conditions (pH 7.4, 37°C).
  • Kinetic Analysis : Measure t1/2t_{1/2} (half-life) and intrinsic clearance (CLintCL_{\text{int}}) using substrate depletion assays.
  • Statistical Comparison : Apply a paired t-test to evaluate significant differences (p<0.05p < 0.05) in metabolic rates, accounting for potential kinetic isotope effects (KIEs) .
  • Data Interpretation : Use Arrhenius plots to correlate deuterium substitution with activation energy changes in cytochrome P450-mediated oxidation .

Q. What statistical approaches resolve discrepancies in recovery rates between deuterated and non-deuterated analytes during extraction?

  • Methodological Answer :
  • Standard Addition Method : Spike samples with known concentrations of both forms and calculate recovery efficiency (%) to identify matrix-induced suppression/enhancement.
  • Multivariate Regression : Model recovery variability using factors like solvent polarity, pH, and extraction time.
  • Robustness Testing : Apply Youden’s factorial design to isolate critical parameters (e.g., SPE cartridge type) contributing to recovery inconsistencies .

Q. How can systematic literature reviews identify gaps in pharmacokinetic studies of deuterated progestins like this compound?

  • Methodological Answer :
  • Search Strategy : Use PRISMA guidelines to query PubMed, Embase, and SciFinder with terms: "deuterated norgestrel," "isotope effect," "pharmacokinetics," and "bioanalysis."
  • Inclusion Criteria : Prioritize studies reporting CmaxC_{\text{max}}, TmaxT_{\text{max}}, and AUC values for deuterated vs. non-deuterated forms.
  • Gap Analysis : Tabulate missing data (e.g., tissue distribution profiles, long-term stability in biological matrices) and propose hypotheses for further investigation .

Methodological Considerations for Data Integrity

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

  • Answer :
  • Document synthetic steps (e.g., deuterium exchange conditions, catalysts) in supplementary materials, including reaction yields and purification methods (HPLC conditions, gradient elution).
  • Share raw spectral data (NMR, HRMS) in open-access repositories with DOI links for peer validation .

Q. How should researchers address batch-to-batch variability in deuterated compound studies?

  • Answer :
  • Implement QC/QA checks:
  • Inter-batch CV : Calculate coefficient of variation (<5%) for isotopic enrichment across synthesis batches.
  • Stability Monitoring : Store this compound at -80°C and conduct accelerated degradation studies (40°C/75% RH) to establish shelf-life .

Ethical and Reporting Standards

Q. Why is transparency in reporting deuterated compound data critical for regulatory submissions?

  • Answer :
  • Disclose synthetic routes, impurity profiles, and stability data to meet ICH Q3A/B guidelines.
  • Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to justify the use of deuterated analogs in preclinical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.